Racemic-(3S,3aS,6aR)-tert-butyl 3-hydroxyhexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate
Description
Racemic-(3S,3aS,6aR)-tert-butyl 3-hydroxyhexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate (CAS: 1341038-77-4) is a bicyclic compound featuring a fused furo-pyrrolidine scaffold. The structure includes a hydroxyl group at position 3 and a tert-butoxycarbonyl (Boc) protective group at the nitrogen atom of the pyrrolidine ring.
Key structural characteristics:
- Furo[3,4-b]pyrrole core: A 5/5 fused ring system with oxygen in the furan moiety.
- Stereochemistry: The 3S,3aS,6aR configuration defines the spatial arrangement of substituents.
- Functional groups: Hydroxyl (polar, hydrogen-bonding) and Boc (protecting group for amines).
Properties
Molecular Formula |
C11H19NO4 |
|---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
tert-butyl (3S,3aR,6aS)-3-hydroxy-2,3,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole-1-carboxylate |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-4-9(13)7-5-15-6-8(7)12/h7-9,13H,4-6H2,1-3H3/t7-,8+,9+/m0/s1 |
InChI Key |
PFUPMNIOAZUCHN-DJLDLDEBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H]2[C@H]1COC2)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2C1COC2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that maximize yield and purity while minimizing costs and environmental impact. These methods often include the use of advanced technologies and equipment to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Racemic-(3S,3aS,6aR)-tert-butyl 3-hydroxyhexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to modify the furo[3,4-b]pyrrole ring system.
Substitution: Functional groups can be substituted to introduce new chemical functionalities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction may produce a more saturated ring system .
Scientific Research Applications
Racemic-(3S,3aS,6aR)-tert-butyl 3-hydroxyhexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Racemic-(3S,3aS,6aR)-tert-butyl 3-hydroxyhexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. Detailed studies on the molecular targets and pathways are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Structural Analogues with Furo-Pyrrolidine Cores
Table 1: Key Structural and Functional Comparisons
Key Observations:
Ring Fusion Position : The target compound’s furo[3,4-b]pyrrole core differs from furo[3,4-c] () and furo[2,3-c] () analogues in ring connectivity, influencing steric and electronic properties.
Boc protection is a common feature, stabilizing the nitrogen atom during synthetic workflows.
Table 2: In Vitro and Physicochemical Data
Key Observations:
- ATX Inhibition : Benzyl-substituted analogues () show potent inhibitory activity against autotaxin (ATX), a therapeutic target in fibrosis and cancer . The target compound’s hydroxyl group may alter binding affinity.
- Metabolic Stability : Glutathione adduct screening () suggests that bulky substituents (e.g., benzyl) reduce metabolic reactivity compared to smaller groups like hydroxyl.
Biological Activity
Racemic-(3S,3aS,6aR)-tert-butyl 3-hydroxyhexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate (CAS Number: 1251014-36-4) is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, pharmacological properties, and biological activity, including case studies and relevant data tables.
Synthesis
The synthesis of this compound involves several steps that yield a racemic mixture, which can then be resolved into its enantiomers for enhanced biological activity. The methods used in synthesizing this compound are crucial for obtaining high yields and purity levels. Notably, enzymatic resolution techniques have been developed to separate the more biologically active enantiomer from the racemic mixture .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of various derivatives related to the furo[3,4-b]pyrrole structure. While specific data on this compound is limited, related compounds have shown promising results:
- Minimum Inhibitory Concentration (MIC) : Compounds with similar structures have demonstrated MIC values as low as 0.03 μg/mL against Mycobacterium tuberculosis (Mtb) strains .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| Derivative A | 0.03 | Potent against Mtb |
| Derivative B | 0.25 | Comparable to levofloxacin |
| Derivative C | 2.0 | Moderate activity against Mtb |
The mechanism of action for compounds in this class often involves inhibition of bacterial DNA gyrase, a critical enzyme for DNA replication and transcription. This inhibition leads to cell death and provides a potential therapeutic avenue for treating resistant bacterial infections .
Case Studies
Case Study 1: Antitubercular Activity
In a study evaluating various pyrazole-based compounds, those with structural similarities to this compound exhibited significant antitubercular activity. The study reported that certain derivatives achieved MIC values comparable to first-line anti-TB drugs .
Case Study 2: Antibacterial Screening
Another investigation screened several derivatives against Staphylococcus aureus and found that specific modifications in the chemical structure led to enhanced antibacterial efficacy. For instance, compounds with halogen substitutions showed improved activity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
